3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid
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Overview
Description
2,6-Dichloro-4-(difluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C10H6Cl2F2O3 and a molecular weight of 283.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a cinnamic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dichloro-4-(difluoromethoxy)cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethoxy)cinnamic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2,6-Dichloro-4-(difluoromethoxy)cinnamic acid can be compared with other similar compounds, such as:
2,6-Dichlorocinnamic acid: This compound lacks the difluoromethoxy group, which may result in different chemical properties and reactivity.
4-(Difluoromethoxy)cinnamic acid: This compound lacks the chlorine atoms, which may also result in different chemical properties and reactivity.
The presence of both chlorine and difluoromethoxy groups in 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid makes it unique and may contribute to its specific chemical properties and applications.
Properties
Molecular Formula |
C10H6Cl2F2O3 |
---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[2,6-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-7-3-5(17-10(13)14)4-8(12)6(7)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+ |
InChI Key |
LGWNLQUOXZQTOL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)/C=C/C(=O)O)Cl)OC(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)OC(F)F |
Origin of Product |
United States |
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